2-[(4-Methoxyphenoxy)methyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(4-Methoxyphenoxy)methyl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzothieno ring fused with a triazolo and pyrimidine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 2-[(4-Methoxyphenoxy)methyl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Benzothieno Ring: This step involves the cyclization of a suitable precursor to form the benzothieno ring.
Introduction of the Triazolo and Pyrimidine Rings: This step involves the use of specific reagents and catalysts to introduce the triazolo and pyrimidine rings onto the benzothieno ring.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to achieve these goals .
Chemical Reactions Analysis
2-[(4-Methoxyphenoxy)methyl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(4-Methoxyphenoxy)methyl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-[(4-Methoxyphenoxy)methyl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also has a fused ring structure and is studied for its potential as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar to the compound , this compound is also studied for its biological activities and potential therapeutic applications
The uniqueness of 2-[(4-Methoxyphenoxy)methyl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C20H20N4O2S/c1-12-3-8-15-16(9-12)27-20-18(15)19-22-17(23-24(19)11-21-20)10-26-14-6-4-13(25-2)5-7-14/h4-7,11-12H,3,8-10H2,1-2H3 |
InChI Key |
SISRVIAKUPQEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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